molecular formula C30H50O B14060933 (10S,13R,14R)-4,4,10,13,14-pentamethyl-17-(6-methylhept-5-en-2-yl)-2,3,5,6,7,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-ol

(10S,13R,14R)-4,4,10,13,14-pentamethyl-17-(6-methylhept-5-en-2-yl)-2,3,5,6,7,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-ol

Cat. No.: B14060933
M. Wt: 426.7 g/mol
InChI Key: CAHGCLMLTWQZNJ-CJCXBBMPSA-N
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Description

The compound (10S,13R,14R)-4,4,10,13,14-pentamethyl-17-(6-methylhept-5-en-2-yl)-2,3,5,6,7,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-ol is a complex organic molecule. . This compound is a sterol, which is a subgroup of steroids and an important class of organic molecules found in the cell membranes of animals, fungi, and plants.

Preparation Methods

Synthetic Routes and Reaction Conditions

Zymosterol can be synthesized through a series of chemical reactions starting from simpler organic moleculesThe reaction conditions often require the use of catalysts, specific temperatures, and solvents to facilitate the reactions .

Industrial Production Methods

In an industrial setting, zymosterol can be produced through the fermentation of yeast. The yeast cells are cultured under controlled conditions, and the zymosterol is extracted and purified from the yeast biomass. This method is advantageous because it allows for the large-scale production of zymosterol using renewable resources .

Chemical Reactions Analysis

Types of Reactions

Zymosterol undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids and bases for substitution reactions. The reaction conditions, such as temperature and solvent, are carefully controlled to achieve the desired products .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of zymosterol can produce oxysterols, which are important intermediates in the biosynthesis of other sterols and steroids .

Mechanism of Action

The mechanism of action of zymosterol involves its interaction with cell membranes. Zymosterol is a precursor in the biosynthesis of cholesterol, and it plays a crucial role in maintaining the integrity and fluidity of cell membranes. The molecular targets of zymosterol include enzymes involved in the sterol biosynthesis pathway, such as sterol Δ24-reductase .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to zymosterol include:

Uniqueness

Zymosterol is unique in its specific structure and its role as an intermediate in the biosynthesis of cholesterol. Unlike cholesterol, which is the end product, zymosterol is a precursor that undergoes further enzymatic modifications to produce cholesterol and other sterols .

Properties

Molecular Formula

C30H50O

Molecular Weight

426.7 g/mol

IUPAC Name

(10S,13R,14R)-4,4,10,13,14-pentamethyl-17-(6-methylhept-5-en-2-yl)-2,3,5,6,7,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-ol

InChI

InChI=1S/C30H50O/c1-20(2)10-9-11-21(3)22-14-18-30(8)24-12-13-25-27(4,5)26(31)16-17-28(25,6)23(24)15-19-29(22,30)7/h10,21-22,25-26,31H,9,11-19H2,1-8H3/t21?,22?,25?,26?,28-,29-,30+/m1/s1

InChI Key

CAHGCLMLTWQZNJ-CJCXBBMPSA-N

Isomeric SMILES

CC(CCC=C(C)C)C1CC[C@@]2([C@@]1(CCC3=C2CCC4[C@@]3(CCC(C4(C)C)O)C)C)C

Canonical SMILES

CC(CCC=C(C)C)C1CCC2(C1(CCC3=C2CCC4C3(CCC(C4(C)C)O)C)C)C

Origin of Product

United States

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